Home > Products > Screening Compounds P111361 > [6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine
[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine - 1016756-27-6

[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine

Catalog Number: EVT-2778357
CAS Number: 1016756-27-6
Molecular Formula: C16H20N4
Molecular Weight: 268.364
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine is a chemical compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities. Specifically, this compound has been studied for its role in modulating various biological pathways, including those related to insulin resistance and complement activation.

Source and Classification

The compound can be classified as an amine due to the presence of the methanamine functional group. It is synthesized from phenylpiperazine and pyridine derivatives, which are common precursors in organic synthesis. The structure consists of a pyridine ring substituted with a phenylpiperazine moiety, indicating its potential for interaction with biological receptors.

Synthesis Analysis

The synthesis of [6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine typically involves several steps:

  1. Preparation of 4-Phenylpiperazine: This is often achieved through the reaction of piperazine with a suitable aryl halide.
  2. Formation of the Pyridine Derivative: The pyridine component can be synthesized from commercially available nitropyridines through reduction and chlorination steps.
  3. Coupling Reaction: The final step involves coupling the prepared 4-phenylpiperazine with the pyridine derivative to form the target compound. This can be done using various coupling agents and conditions that facilitate the formation of the desired bond.

For example, one method reported involves treating 2-hydroxy-5-nitropyridine with hydrochloric acid and sodium chlorate, followed by further reactions to yield the necessary chlorinated intermediates, which are then coupled with piperazine derivatives .

Molecular Structure Analysis

The molecular structure of [6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine can be represented as follows:

  • Molecular Formula: C15H18N
  • Molecular Weight: 254.33 g/mol
  • Structural Features:
    • A pyridine ring (six-membered aromatic ring with one nitrogen atom).
    • A phenyl group attached to a piperazine ring (a six-membered ring containing two nitrogen atoms).
    • A methanamine functional group that contributes to its reactivity.

The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and confirm its purity .

Chemical Reactions Analysis

The chemical reactivity of [6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine can be explored through various reactions:

  1. Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, participating in reactions with electrophiles.
  2. Coupling Reactions: The presence of both amine and aromatic groups allows for further functionalization through coupling reactions with other electrophiles.
  3. Biological Interactions: The compound has been studied for its ability to inhibit specific enzymes, such as C1s protease in the classical complement pathway, highlighting its potential therapeutic applications in complement-mediated diseases .
Mechanism of Action

The mechanism of action for [6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine is primarily linked to its interactions with biological targets:

  1. Inhibition of C1s Protease: The compound acts as a selective inhibitor of C1s protease, which is crucial in initiating the classical complement pathway. By binding competitively to C1s, it prevents the cleavage of downstream components like C2 and C4, thereby modulating immune responses .
  2. Potential PPAR Gamma Modulation: Preliminary studies suggest that related compounds may influence peroxisome proliferator-activated receptor gamma activity, which plays a significant role in glucose metabolism and insulin sensitivity .
Physical and Chemical Properties Analysis

Some relevant physical and chemical properties of [6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine include:

  • Solubility: Generally soluble in organic solvents; specific solubility data may vary based on purity and formulation.
  • Stability: Stability under various pH conditions can influence its efficacy as a therapeutic agent.

These properties are crucial for determining its suitability for pharmaceutical applications.

Applications

The primary applications of [6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine include:

  1. Therapeutic Agent Development: Its potential as an antihyperglycemic agent makes it a candidate for treating conditions associated with insulin resistance and metabolic syndrome.
  2. Research Tool in Immunology: As an inhibitor of the classical complement pathway, it serves as a valuable tool in studying complement-mediated diseases and developing new therapeutic strategies.
Medicinal Chemistry & Structure-Activity Relationship (SAR) Exploration

Role of Pyridinyl-Piperazine Hybrid Scaffolds in Bioactive Molecule Design

The pyridinyl-piperazine hybrid scaffold represents a privileged structural motif in medicinal chemistry due to its versatile hydrogen-bonding capabilities, conformational flexibility, and balanced lipophilicity. This hybrid architecture enables precise three-dimensional positioning of pharmacophoric elements for target engagement. In [6-(4-phenylpiperazin-1-yl)pyridin-3-yl]methanamine, the pyridine nitrogen acts as a hydrogen-bond acceptor, while the methanamine side chain provides a hydrogen-bond donor/acceptor pair and potential site for derivatization. Piperazine’s N-phenyl substitution introduces a planar aromatic domain critical for π-π stacking interactions with biological targets [3] [7].

This scaffold’s significance is demonstrated in antimicrobial and antiurease agents where morpholine/piperazine hybrids exhibit IC₅₀ values in the low micromolar range against Mycobacterium smegmatis and Candida albicans. Specifically, triazole- and thiadiazole-containing derivatives derived from 6-(morpholin-4-yl)pyridin-3-amine scaffolds show enhanced membrane penetration and target inhibition (e.g., Compound 10, IC₅₀ = 2.37 ± 0.19 μM against urease) [3]. The pyridinyl-piperazine core facilitates bacterial ribosome binding in oxazolidinone antibiotics like linezolid, disrupting protein synthesis in Gram-positive pathogens [3].

  • Table 1: Bioactive Hybrid Scaffolds Containing Pyridinyl-Piperazine/Morpholine Motifs
    Compound ClassBiological ActivityKey Structural FeaturePotency
    Azole-morpholine hybridsAntiurease/AntimycobacterialTriazole-linked morpholineIC₅₀ = 2.37 μM (urease)
    Piperazine-oxazolidinonesAntibacterial (Gram-positive)N-arylpiperazine + oxazolidinoneMIC = 1–4 μg/mL
    Benzimidazole-piperazinesNMDA antagonismPhenolic OH + N-phenylpiperazineKᵢ = 12 nM (NR2B)

Impact of Substitution Patterns at Pyridine and Piperazine Moieties on Target Affinity

Substituent positioning on the pyridine and piperazine rings dictates conformational preferences and electronic properties, directly modulating target affinity:

  • Pyridine C2/C4 vs. C3 Substitution: C3-methanamine positioning (as in [6-(4-phenylpiperazin-1-yl)pyridin-3-yl]methanamine) enables optimal vectoring of the amine group for hydrogen-bond donation to proteases and kinases. C2-substitution induces steric clashes in deep binding pockets, while C4-substitution alters dipole orientation, reducing complementarity [4].
  • Piperazine N-Aryl vs. N-Alkyl: X-ray crystallography of complement protease C1s (PDB: 8TYP) reveals that 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide anchors via phenyl→Tyr₆₇₀ π-stacking and piperazine→Asp₆₈₂ salt bridges. Replacing phenyl with propyl disrupts aromatic stacking, increasing Kᵢ from 5.8 μM to >50 μM [4].
  • Heterocycle Fusion: Converting piperazine to bridged analogs (e.g., 1,2,3,4-tetrahydroisoquinoline) restricts conformational flexibility, reducing complementarity with dynamic binding sites like G protein-coupled receptors (GPCRs). Flexible piperazine maintains entropic advantage for induced-fit binding [6].

Comparative Analysis of Aromatic vs. Aliphatic Substituents for Pharmacokinetic Optimization

The N-phenyl group profoundly influences absorption, distribution, and metabolism:

  • Aromatic Substitutents: Phenylpiperazine derivatives exhibit enhanced blood-brain barrier (BBB) penetration due to moderate log P (2.5–3.5) and molecular weight <400 Da. However, they undergo CYP450-mediated hydroxylation, generating electrophilic quinone metabolites that may cause hepatotoxicity. Para-substituted electron-withdrawing groups (e.g., −CF₃ in TFMPP) reduce metabolic clearance by 40% compared to unsubstituted phenyl [7] [4].
  • Aliphatic Substitutents: Linear alkyl chains (e.g., propylpiperazine in CID 16792099) lower log D by 0.5 units, improving aqueous solubility but reducing CNS bioavailability. They resist oxidative metabolism, favoring glucuronidation and renal excretion. Cycloalkyl groups (e.g., cyclopropyl) enhance metabolic stability via steric shielding but increase plasma protein binding [3] [6].

  • Table 2: Pharmacokinetic Properties of Piperazine Substituents

    Substituent Typelog D₇.₄CYP450 MetabolismPlasma Protein Binding (%)BBB Permeability (Pₐₚₚ, ×10⁻⁶ cm/s)
    Phenyl3.2High (CYP2D6/3A4)85–928.5 ± 1.2
    4-Trifluoromethylphenyl3.8Moderate89–959.1 ± 0.9
    Propyl2.7Low (UGT-mediated)75–824.2 ± 0.7
    Cyclopropyl2.9Very low88–945.8 ± 1.1

Structural Analogues in Antimalarial and Anticancer Drug Discovery Campaigns

Scaffold hopping from [6-(4-phenylpiperazin-1-yl)pyridin-3-yl]methanamine has yielded potent leads for infectious and oncologic targets:

  • Antimalarial Applications: Hybrids incorporating 1,3,4-thiadiazole (e.g., 5-((6-(4-phenylpiperazin-1-yl)pyridin-3-yl)methylene)-2-thioxothiazolidin-4-one) disrupt Plasmodium urease activity, a virulence factor in hepatic-stage infection. Analogues with para-nitrophenylpiperazine show IC₅₀ = 0.8 μM against P. falciparum Dd2 strains, comparable to chloroquine [3].
  • Anticancer Applications: Carboximidamide derivatives (e.g., 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide) inhibit complement protease C1s (Kᵢ = 5.8 μM), suppressing classical pathway activation in lymphoma models. Molecular docking confirms competitive inhibition at the C1s S1 pocket via carboximidamide→Ser₆₃₄ hydrogen bonding [4].
  • Dopamine Receptor Targeting: Rigidified tetrahydronaphthalen-ol analogs exhibit D3/D2 selectivity ratios >100-fold. CoMFA models indicate that S-stereochemistry and N-propyl spacing optimize receptor subpocket occupancy [5].

  • Table 3: Structural Analogues in Disease-Targeted Discovery

    Analog StructureTherapeutic AreaPrimary TargetKey ModificationPotency
    6-(4-(4-Nitrophenyl)piperazin-1-yl)-1,3,4-thiadiazoleAntimalarialPlasmodium ureaseThiadiazole replacement of methanamineIC₅₀ = 0.8 μM (Dd2)
    6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamideOncologyComplement protease C1sCarboximidamide vs. methanamineKᵢ = 5.8 μM
    (S)-6-((2-(4-Phenylpiperazin-1-yl)ethyl)(propyl)amino)-5,6,7,8-tetrahydronaphthalen-1-olCNSDopamine D3 receptorTetrahydronaphthalen-ol rigidificationKᵢ = 0.4 nM (D3)

Properties

CAS Number

1016756-27-6

Product Name

[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine

IUPAC Name

[6-(4-phenylpiperazin-1-yl)pyridin-3-yl]methanamine

Molecular Formula

C16H20N4

Molecular Weight

268.364

InChI

InChI=1S/C16H20N4/c17-12-14-6-7-16(18-13-14)20-10-8-19(9-11-20)15-4-2-1-3-5-15/h1-7,13H,8-12,17H2

InChI Key

KHCQCDYQQHCGJY-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=C3)CN

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.